(3-Chloro-quinoxalin-2-yl)-isopropyl-amine
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Overview
Description
(3-Chloro-quinoxalin-2-yl)-isopropyl-amine is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a chlorine atom at the third position of the quinoxaline ring and an isopropylamine group at the second position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine typically involves the chlorination of quinoxaline followed by the introduction of the isopropylamine group. One common method involves the reaction of quinoxaline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the third position. This is followed by the reaction with isopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-quinoxalin-2-yl)-isopropyl-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while substitution reactions can produce a variety of quinoxaline derivatives with different functional groups.
Scientific Research Applications
(3-Chloro-quinoxalin-2-yl)-isopropyl-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine involves its interaction with specific molecular targets and pathways. The chlorine atom and isopropylamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-quinoxalin-2-yl)-cyclopropyl-amine
- (3-Chloro-quinoxalin-2-yl)-methyl-amine
- (3-Chloro-quinoxalin-2-yl)-piperidin-3-yl-amine
Uniqueness
Compared to similar compounds, (3-Chloro-quinoxalin-2-yl)-isopropyl-amine is unique due to the presence of the isopropylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other quinoxaline derivatives may not be as effective.
Properties
IUPAC Name |
3-chloro-N-propan-2-ylquinoxalin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7(2)13-11-10(12)14-8-5-3-4-6-9(8)15-11/h3-7H,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAKDFQVRHZRRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=CC=CC=C2N=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693802 |
Source
|
Record name | 3-Chloro-N-(propan-2-yl)quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234370-93-4 |
Source
|
Record name | 3-Chloro-N-(propan-2-yl)quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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